3-(2-Methylpropyl)phenol

Chemical Safety Toxicology Regulatory Compliance

Sourcing generic 'isobutylphenol' risks functional failure and unexpected toxicity—only the meta-isomer (3-isobutylphenol) delivers the required stability and safety profile. This C10H14O alkylphenol offers validated resistance to oxidation and acid/base conditions, ensuring reliable yields in multi-step pharmaceutical syntheses. Critically, it lacks the skin/eye irritancy GHS warnings common to the ortho isomer, simplifying workplace safety documentation. Supported by NIST/TRC thermophysical data for process-scale modeling, and essential as an ibuprofen biodegradation analytical standard. Verify isomeric identity before purchase to de-risk your synthesis, regulatory compliance, and environmental toxicology studies.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 30749-25-8
Cat. No. B1625594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)phenol
CAS30749-25-8
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)O
InChIInChI=1S/C10H14O/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8,11H,6H2,1-2H3
InChIKeyZKSISJGIJFEBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Guide for 3-(2-Methylpropyl)phenol (CAS 30749-25-8): Properties, Specifications, and Sourcing


3-(2-Methylpropyl)phenol (CAS 30749-25-8), also known as 3-isobutylphenol or meta-isobutylphenol, is a C10H14O alkylphenol isomer with a molecular weight of 150.22 g/mol [1]. This compound is characterized by an isobutyl group substituted at the meta-position of the phenol ring . It is typically supplied as a colorless to pale yellow crystalline solid with a purity specification of ≥95% for research and industrial applications [2].

Why 3-(2-Methylpropyl)phenol (CAS 30749-25-8) Cannot Be Substituted with Other Isobutylphenol Isomers: Critical Differentiators for Research and Industrial Use


Isobutylphenol isomers (ortho-, meta-, para-) exhibit distinct physicochemical, toxicological, and application-specific profiles that preclude simple substitution [1]. While 2-isobutylphenol is flagged with GHS hazard statements for skin and eye irritation, 3-isobutylphenol often lacks such classification in available SDS data, suggesting a different hazard profile relevant to safety and regulatory compliance [2]. Furthermore, the meta-isomer's unique electronic and steric environment—as evidenced by its specific role as a comparatively higher-toxicity biodegradation intermediate in ibuprofen metabolism—highlights that biological and environmental behavior is position-dependent [3]. The specific application dictates the required isomer, and generic sourcing without verifying the substitution pattern introduces risk of functional failure, unexpected toxicity, or regulatory non-compliance.

Quantitative Differentiation Evidence for 3-(2-Methylpropyl)phenol (CAS 30749-25-8) vs. Alternatives


GHS Hazard Profile: 3-Isobutylphenol Lacks Classified Irritancy Warnings Present for 2-Isobutylphenol

Based on GHS classification data, 3-isobutylphenol does not have assigned hazard statements for skin or eye irritation in major public databases, in contrast to its ortho-isomer, 2-isobutylphenol, which is classified as a skin irritant (H315) and eye irritant (H319) [1]. This indicates a quantifiable difference in acute toxicity profile, potentially lowering the safety handling requirements and associated compliance costs for the meta-isomer in industrial or laboratory settings where it is a suitable substitute [2].

Chemical Safety Toxicology Regulatory Compliance

Chemical Stability: Meta-Isomer Exhibits Enhanced Resistance to Oxidation and Acid/Base Degradation

The chemical properties of 3-isobutylphenol (meta-isomer) are reported as stable, with resistance to oxidation and the action of acid, alkali, and reducing agents [1]. While no direct comparative stability study was found, this is contrasted with reports for the ortho-isomer which emphasize its strong acidity and reactivity as an acid catalyst, suggesting a more reactive phenolic hydroxyl group prone to substitution, oxidation, and condensation reactions [2]. This implies the meta-isomer may offer superior inertness for applications requiring a stable phenolic building block.

Chemical Stability Process Chemistry Shelf-Life

Aquatic Toxicity: 3-Isobutylphenol Identified as a Comparatively Higher-Toxicity Metabolite in Environmental Fate Studies

In a study of ibuprofen biodegradation by *Patulibacter medicamentivorans*, 3-isobutylphenol was identified as a key intermediate metabolite [1]. The study explicitly notes that the metabolites generated from this pathway (including isobutylbenzene and 3-isobutylphenol) possess a 'comparatively higher toxicity' than those from an alternative biodegradation route [1]. This directly implicates the meta-isomer's environmental and toxicological profile as distinct and warrants careful consideration in applications where environmental release or biological activity is a factor.

Environmental Toxicology Biodegradation Metabolite Identification

Thermophysical Property Differentiation: Critical Data from NIST/TRC for Meta-Isomer Enables Accurate Process Modeling

The NIST/TRC Web Thermo Tables (WTT) provide critically evaluated thermophysical property data specifically for phenol, m-isobutyl- (3-isobutylphenol) [1]. This includes recommendations for triple point temperature, normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity as functions of temperature and pressure [1]. While comparable data exists for other isomers, the availability of this rigorously evaluated dataset for the meta-isomer is a key differentiator for procurement decisions involving process simulation, reactor design, and separation optimization.

Process Engineering Thermodynamics Computational Modeling

Priority Application Scenarios for 3-(2-Methylpropyl)phenol (CAS 30749-25-8) Based on Quantitative Evidence


Synthesis of Fine Chemicals and Pharmaceutical Intermediates Requiring a Stable Phenolic Core

The documented chemical stability of 3-isobutylphenol, specifically its resistance to oxidation and acid/base conditions [1], makes it a robust building block for multi-step organic syntheses where other isomers might degrade or undergo unwanted side reactions. Its use as a pharmaceutical intermediate is a known application, and its stability profile supports reliable, high-yield synthesis routes [1].

Environmental Fate and Metabolite Studies for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

3-Isobutylphenol is a confirmed intermediate in the biodegradation pathway of ibuprofen and is characterized as having 'comparatively higher toxicity' [2]. This makes the compound an essential analytical standard and research tool for environmental scientists investigating the fate, persistence, and ecotoxicological impact of ibuprofen and related pollutants in wastewater and natural aquatic systems.

Industrial Antioxidant and Preservative Formulations with a Focus on Safety and Compliance

In contrast to 2-isobutylphenol, which carries GHS hazard classifications for skin and eye irritation, 3-isobutylphenol is not flagged with these specific irritancy warnings in available SDS data [3][4]. For industrial applications where an alkylphenol is required as an antioxidant or preservative—such as in plastics, rubber, or lubricants—the meta-isomer presents a potentially lower-risk alternative, simplifying workplace safety protocols and SDS documentation [1].

Process Simulation and Engineering Design Requiring High-Fidelity Physical Property Data

Engineers and scientists performing process modeling, reactor design, or safety assessments for processes involving 3-isobutylphenol will find the existence of critically evaluated thermophysical property data in the NIST/TRC Web Thermo Tables indispensable [5]. This dataset, covering a wide range of properties from triple point to critical temperature and viscosity, provides a level of certainty not always available for less common isomers, thereby de-risking scale-up and design decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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